2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
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Overview
Description
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a complex organic compound that features both oxazole and isoindole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the oxazole ring, known for its biological activity, combined with the isoindole-1,3-dione structure, makes this compound a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindole-1,3-dione scaffold. The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors such as α-haloketones and amides.
A common synthetic route includes:
Condensation Reaction: An aromatic primary amine reacts with maleic anhydride in the presence of a catalyst to form the isoindole-1,3-dione core.
Cyclization: The oxazole ring is formed by reacting α-haloketones with amides under basic conditions, followed by coupling with the isoindole-1,3-dione intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the isoindole-1,3-dione core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to the biological activity of the oxazole ring.
Material Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biology: The compound’s interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. This interaction can inhibit or activate biological pathways, leading to therapeutic effects. The isoindole-1,3-dione core may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is unique due to the combination of the oxazole and isoindole-1,3-dione structures. This dual functionality provides a versatile platform for developing new therapeutic agents and materials with enhanced properties.
Properties
IUPAC Name |
2-[(3-phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(19-23-13)12-6-2-1-3-7-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIYZQZFHGWTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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